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Abstract
CM4620 (also known as Zegocractin) is a novel, potent, and selective small-molecule inhibitor

of Calcium Release-Activated Calcium (CRAC) channels.[1] These channels, formed by Orai

and STIM proteins, are crucial mediators of store-operated calcium entry (SOCE), a

fundamental signaling process in numerous cell types.[2] In inflammatory conditions,

particularly acute pancreatitis, the dysregulation of SOCE leads to excessive intracellular

calcium, triggering a cascade of pathological events including premature enzyme activation,

cell death, and a systemic inflammatory response.[3][4] This document provides a

comprehensive technical overview of CM4620, detailing its molecular target, mechanism of

action, and its effects on various cellular players in inflammatory disease. It consolidates

quantitative data from preclinical and clinical studies, outlines key experimental methodologies,

and visualizes the complex signaling and experimental workflows involved.

Core Mechanism of Action: Inhibition of Store-
Operated Calcium Entry (SOCE)
The primary molecular target of CM4620 is the Orai1 protein, the pore-forming subunit of the

CRAC channel.[5] CRAC channels are activated through the SOCE pathway. This process is

initiated when calcium is depleted from the endoplasmic reticulum (ER). The ER-resident

calcium sensor, Stromal Interaction Molecule 1 (STIM1), detects this depletion, undergoes a
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conformational change, and translocates to ER-plasma membrane junctions. Here, STIM1

directly binds to and activates Orai1 channels, permitting a sustained influx of extracellular

calcium into the cell.[6][7] This calcium influx is critical for downstream signaling, including the

activation of transcription factors like NFAT and NF-κB, which drive inflammatory responses.[3]

CM4620 selectively binds to and inhibits Orai1, thereby blocking this pathological influx of

calcium.[5] This interruption of the SOCE pathway is the cornerstone of its therapeutic effect,

preventing the calcium overload that initiates and perpetuates cellular damage and

inflammation.[3]
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Diagram 1. The Store-Operated Calcium Entry (SOCE) pathway and the inhibitory action of
CM4620.

Quantitative Data: Potency and Efficacy
CM4620 has demonstrated potent and selective inhibition of CRAC channels and significant

efficacy in both in vitro and in vivo models of inflammation.
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Table 1: In Vitro Potency of CM4620
This table summarizes the half-maximal inhibitory concentrations (IC50) of CM4620 against its

primary molecular targets and its functional impact on cytokine release from human immune

cells.

Target/Assay IC50 Value (nM) Cell Type / System Reference

Orai1/STIM1-

mediated Ca²⁺

currents

~120 (119)
Cell-free /

Recombinant
[8][9]

Orai2/STIM1-

mediated Ca²⁺

currents

~900 (895)
Cell-free /

Recombinant
[8][9]

IL-2 Release 59 Human PBMCs [9]

IL-17 Release 120 Human PBMCs [9]

IL-6 Release 135 Human PBMCs [9]

IFN-γ Release 138 Human PBMCs [9]

TNF-α Release 225 Human PBMCs [9]

IL-1β Release 240 Human PBMCs [9]

IL-10 Release 303 Human PBMCs [9]

Data indicates CM4620 is approximately 7-fold more potent against Orai1/STIM1 channels

than Orai2/STIM1 channels.[6][8]

Table 2: Efficacy of CM4620 in In Vitro Models of
Pancreatic Cell Injury
This table shows the effective concentrations of CM4620 required to protect pancreatic acinar

cells from necrosis induced by various agents that mimic pancreatitis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.selleckchem.com/products/cm-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.selleckchem.com/products/cm-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://www.medchemexpress.com/CM-4620.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6582954/
https://www.selleckchem.com/products/cm-4620.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inducing Agent
Effective CM4620
Concentration

Protective Effect Reference

Palmitoleic Acid Starting from 1 nM
Marked protection

against necrosis
[10][11]

Bile Acids (e.g.,

TLCS)
Starting from 50 nM

Marked protection

against necrosis
[10][11]

L-asparaginase Starting from 50 nM
Marked protection

against necrosis
[10][11]

Combining low-dose CM4620 (e.g., 1-100 nM) with galactose (1 mM) can synergistically

reduce necrosis to near-control levels.[10][11]

Table 3: Efficacy of CM4620 in In Vivo Animal Models of
Acute Pancreatitis
This table details the dosages and observed therapeutic effects of CM4620 in rodent models of

cerulein-induced acute pancreatitis.
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Animal Model
CM4620 Dose &
Administration

Key Outcomes Reference

Mouse
20 mg/kg,

Intraperitoneal

Significant reduction

in serum amylase,

lipase, and pancreatic

trypsin activity.

[6]

Rat 0.1 mg/kg, IV Infusion

Significant reduction

in edema, necrosis,

inflammation, and

total histopathological

score.

[6][10]

Rat
0.3 - 3 mg/kg/hr, IV

Infusion

Diminished pancreatic

edema, acinar cell

vacuolization,

intrapancreatic trypsin

activity, and cell

death. Reduced MPO

activity in pancreas

and lungs.

[3][6]

Table 4: Clinical Trial Dosages of CM4620-IE in Acute
Pancreatitis
This table outlines the dosing regimens for CM4620 Injectable Emulsion (CM4620-IE) used in

human clinical trials for acute pancreatitis with systemic inflammatory response syndrome

(SIRS).

Study Phase Patient Cohort
Dosing Regimen
(Intravenous)

Reference

Phase 2 Low-Dose
Day 1: 1.0 mg/kg;

Days 2-4: 1.4 mg/kg
[12]

Phase 2 High-Dose
Days 1-2: 2.08 mg/kg;

Days 3-4: 1.6 mg/kg
[12]
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Cellular Targets in Acute Pancreatitis
Acute pancreatitis is a multi-cellular disease. CM4620 exerts its therapeutic effects by targeting

pathological SOCE in several key cell types involved in the disease's progression.[3]

Pancreatic Acinar Cells: These are the primary site of injury. CM4620 prevents Ca²⁺

overload, which in turn reduces the premature activation of digestive enzymes like trypsin

and limits ER stress-associated cell death.[3][6]

Immune Cells (Neutrophils, PBMCs): CM4620 inhibits SOCE in immune cells, leading to a

significant reduction in the release of pro-inflammatory cytokines (cytokine storm) and a

decrease in neutrophil oxidative burst and myeloperoxidase (MPO) activity, key markers of

inflammation and tissue damage.[3][13]

Pancreatic Stellate Cells (PaSCs): Upon activation during pancreatitis, PaSCs contribute to

fibrosis and inflammation. CM4620 inhibits SOCE in these cells, reducing their activation and

fibro-inflammatory responses.[3][6]
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Diagram 2. Multi-cellular pathophysiology of acute pancreatitis and CM4620's intervention
points.

Key Experimental Methodologies
The following protocols are composite descriptions based on methodologies reported in the

cited literature, primarily Waldron et al., 2019.
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Protocol 1: Measurement of Store-Operated Calcium
Entry (SOCE) in Pancreatic Acini

Objective: To measure the effect of CM4620 on SOCE in primary pancreatic acinar cells.

Methodology:

Cell Preparation: Isolate pancreatic acini from mice or rats via collagenase digestion.

Dye Loading: Load the acini with the ratiometric calcium indicator Fura-2 AM (Fura-2

acetoxymethyl ester).

Pre-incubation: Incubate a subset of the loaded acini with desired concentrations of

CM4620 (e.g., 100 nM, 1 µM, 10 µM) or vehicle control for 30 minutes.

ER Store Depletion: Place acini in a calcium-free buffer and stimulate with a calcium-

mobilizing agent (e.g., carbachol or thapsigargin) to deplete ER calcium stores. This

causes an initial transient rise in cytosolic calcium.

SOCE Induction: Reintroduce a buffer containing extracellular calcium (e.g., 2 mM CaCl₂).

The subsequent rise in the Fura-2 signal represents SOCE.

Data Acquisition: Monitor intracellular calcium concentrations using fluorescence imaging

microscopy by measuring the ratio of Fura-2 fluorescence at 340 nm and 380 nm

excitation wavelengths.

Analysis: Compare the rate and amplitude of the calcium rise after reintroduction of

extracellular calcium between control and CM4620-treated groups.

Protocol 2: Cerulein-Induced Acute Pancreatitis Animal
Model

Objective: To evaluate the therapeutic efficacy of CM4620 in an in vivo model of acute

pancreatitis.

Methodology:
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Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

Pancreatitis Induction: Administer supramaximal doses of cerulein (a cholecystokinin

analogue), typically 50 µg/kg via hourly intraperitoneal (IP) injections for 4-7 hours. Control

animals receive saline injections.

CM4620 Administration (Therapeutic Model): Initiate a continuous intravenous (IV)

infusion of CM4620 (e.g., at doses of 0.3, 1.0, or 3.0 mg/kg/hr) or vehicle control 30

minutes after the first cerulein injection.

Sample Collection: Euthanize animals at a defined time point (e.g., 30-60 minutes after the

final cerulein injection). Collect blood via cardiac puncture and harvest pancreas and lung

tissues.

Biochemical Analysis: Measure serum amylase and lipase levels from blood samples.

Tissue Analysis:

Histology: Fix a portion of the pancreas in formalin, embed in paraffin, section, and stain

with Hematoxylin and Eosin (H&E). Score sections blindly for edema, inflammatory cell

infiltration, and acinar cell necrosis.

Enzyme Activity: Measure intrapancreatic trypsin activity using a fluorometric substrate

assay on tissue homogenates.

Inflammatory Markers: Measure myeloperoxidase (MPO) activity in pancreas and lung

homogenates as a marker of neutrophil infiltration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12419253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start:
Select Rodent Model

(Rat or Mouse)

Induce Acute Pancreatitis
(Hourly Cerulein IP Injections)

Administer Treatment
(IV infusion of CM4620 or Vehicle)
30 min after first Cerulein injection

Sample Collection
(Blood, Pancreas, Lungs)

Post-Induction

Analysis

Biochemical Analysis:
- Serum Amylase/Lipase

Histological Analysis:
- H&E Staining

- Pathological Scoring

Tissue Homogenate Analysis:
- Trypsin Activity
- MPO Activity

End:
Compare Outcomes

between Groups

Click to download full resolution via product page

Diagram 3. Experimental workflow for a therapeutic cerulein-induced acute pancreatitis model.

Protocol 3: Measurement of Neutrophil Oxidative Burst
Objective: To assess the effect of CM4620 on the function of human neutrophils.
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Methodology:

Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using

density gradient centrifugation.

Pre-incubation: Pre-treat neutrophils with CM4620 or vehicle control.

Stimulation: Induce oxidative burst by treating the cells with a potent chemoattractant and

activator, such as N-formylmethionyl-leucyl-phenylalanine (fMLF).

Detection: Measure the production of reactive oxygen species (ROS) using a

chemiluminescence or fluorescence-based assay (e.g., with luminol or dihydro-rhodamine

123).

Analysis: Quantify and compare the level of oxidative burst between CM4620-treated and

control groups.

Conclusion
CM4620 is a selective inhibitor of the Orai1 CRAC channel that targets the core pathology of

store-operated calcium entry dysregulation in inflammatory diseases. By acting on multiple cell

types—including parenchymal, immune, and stellate cells—it effectively mitigates the key

drivers of acute pancreatitis: calcium overload, premature enzyme activation, cell death, and

systemic inflammation.[3][6] The robust preclinical data, demonstrating efficacy at clinically

relevant doses, has supported its advancement into clinical trials for acute pancreatitis and

other severe inflammatory conditions.[10][14] This targeted approach represents a promising

strategy for diseases where pathological calcium signaling is a central mechanism of injury.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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